2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Description
“2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular weight of 205.22 . It is a powder with a melting point of 136-138°C .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole core structure, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 136-138°C . It has a molecular weight of 205.22 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride is the hTAAR1 (Trace Amine-Associated Receptor 1) in COS-7 cells . This receptor plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
This compound acts as an agonist for the hTAAR1 receptor . This means it binds to this receptor and activates it, leading to
Properties
IUPAC Name |
2-(4-nitro-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15;/h1-3,6,12H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZSDRRJWEQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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